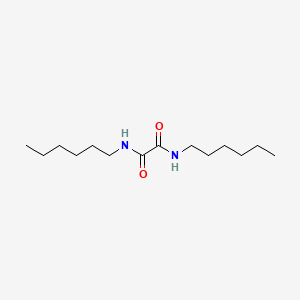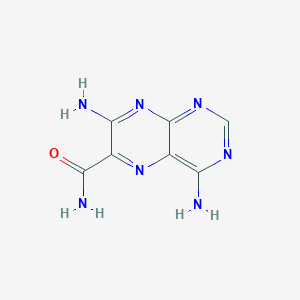
2H-tetrazol-5-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-tetrazol-5-ylboronic acid: is an organic compound with the molecular formula CH3BN4O2 and a molecular weight of 113.87 g/mol It is a boronic acid derivative that contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2H-tetrazol-5-ylboronic acid typically involves the reaction of boronic acid derivatives with tetrazole precursors. One common method is the reaction of boronic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often include the use of glacial acetic acid as a solvent and room temperature to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-tetrazol-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boric acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acid chlorides, and anhydrides are commonly employed.
Major Products Formed:
Oxidation: Boronic esters and boric acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-tetrazol-5-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-tetrazol-5-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and diagnostic tools. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of stable complexes . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Similar in its ability to form reversible complexes with diols but lacks the tetrazole ring.
2H-tetrazole: Contains the tetrazole ring but does not have the boronic acid group.
Boronic acid derivatives: Various derivatives with different substituents on the boron atom.
Uniqueness: 2H-tetrazol-5-ylboronic acid is unique due to the combination of the boronic acid group and the tetrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes compared to compounds with only one of these functional groups .
Eigenschaften
CAS-Nummer |
851519-08-9 |
|---|---|
Molekularformel |
CH3BN4O2 |
Molekulargewicht |
113.87 g/mol |
IUPAC-Name |
2H-tetrazol-5-ylboronic acid |
InChI |
InChI=1S/CH3BN4O2/c7-2(8)1-3-5-6-4-1/h7-8H,(H,3,4,5,6) |
InChI-Schlüssel |
BIPVHDWOTMWEBI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NNN=N1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
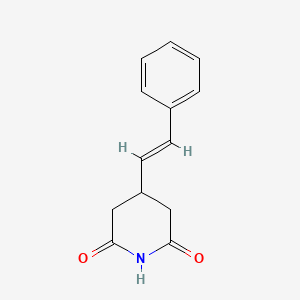
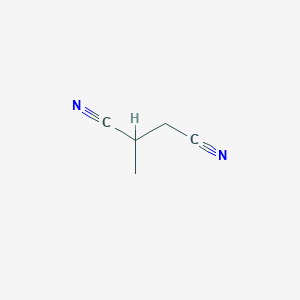
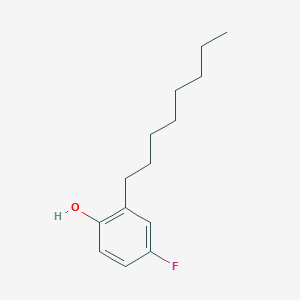
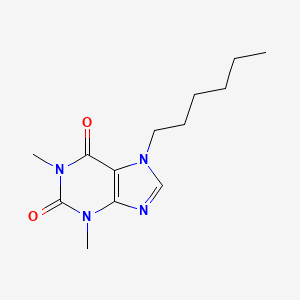
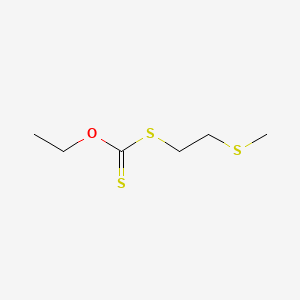
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
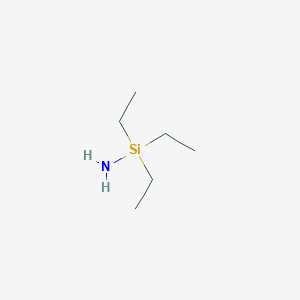
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
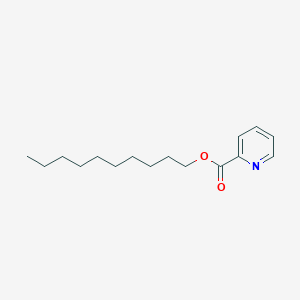
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
